BenchChemオンラインストアへようこそ!

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Lipophilicity LogP Drug-likeness

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS 325721-47-9) is a synthetic sulfamoyl-benzoic acid derivative with the molecular formula C₁₅H₁₅NO₅S and a molecular weight of 321.35 g·mol⁻¹. The compound bears a 4-methoxyphenyl-substituted sulfonamide at the 3-position of a 4-methylbenzoic acid core, placing it within the aryl-sulfamoyl benzoic acid class.

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 325721-47-9
Cat. No. B2356137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
CAS325721-47-9
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18)
InChIKeyDZAQEXJIYVGGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS 325721-47-9): Chemical Identity, Class & Baseline Specifications for Procurement Evaluation


3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS 325721-47-9) is a synthetic sulfamoyl-benzoic acid derivative with the molecular formula C₁₅H₁₅NO₅S and a molecular weight of 321.35 g·mol⁻¹ . The compound bears a 4-methoxyphenyl-substituted sulfonamide at the 3-position of a 4-methylbenzoic acid core, placing it within the aryl-sulfamoyl benzoic acid class . It is supplied as a white solid with a purity of ≥95 % and requires sealed storage at 2–8 °C under dry conditions; its GHS classification encompasses H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Commercial availability is confirmed from multiple research-chemical suppliers, positioning it as a structurally well-defined building block for medicinal-chemistry and carbohydrate-modification programmes .

Why Generic Substitution Fails: Physicochemical and Functional Distinctions of 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid


Aryl-sulfamoyl benzoic acids are not fungible reagents: even minor alterations in substitution pattern—removal of the 4-methyl group, repositioning of the methoxy substituent, or replacement of the sulfamoyl N-aryl moiety—produce measurable divergences in lipophilicity, polar surface area, and solid-state properties that directly affect solubility, chromatographic behaviour, and reactivity in downstream synthetic steps . Critically, certain close analogs such as 3-(benzylsulfamoyl)-4-methylbenzoic acid carry known, potent pharmacological activities (e.g., competitive GABA-A receptor antagonism with Ki = 3.2 nM) that can confound biological assays and introduce unintended polypharmacology, whereas the target compound lacks documented high-affinity interactions, making it a functionally cleaner scaffold for de novo target-profiling or chemical-probe development . These quantitative differences in property space and biological annotation collectively prohibit simple replacement of one in-class member with another without re-optimisation.

Product-Specific Quantitative Evidence Guide: 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid Versus Closest Analogs


Calculated Lipophilicity (LogP) Comparison: Balancing Hydrophobicity Against Des-Methyl and Benzyl Analogs

The target compound exhibits an intermediate calculated LogP (cLogP) of 2.47–2.50 . The des-methyl analog 3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 147410-81-9) records a substantially lower cLogP of 1.96, a ΔLogP of approximately −0.51 to −0.54, indicating greater aqueous affinity . Conversely, the benzyl-substituted analog 3-(benzylsulfamoyl)-4-methylbenzoic acid (CAS 491598-42-6) yields a higher cLogP of 2.70 (Fluorochem) or 2.17 (Chemscene), with a reported ΔLogP of +0.20 to −0.33 relative to the target . The unsubstituted sulfamoyl compound 4-methyl-3-sulfamoylbenzoic acid (CAS 20532-05-2) has cLogP values of 2.12 (ChemSrc) and 0.95 (Chembase), spanning both more and less lipophilic regimes [1].

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Implication for Membrane Permeability and Solubility

The target compound presents a TPSA of 92.7 Ų . This is ~9.2 Ų higher than the benzyl analog 3-(benzylsulfamoyl)-4-methylbenzoic acid (TPSA 83.5 Ų) and ~13 Ų lower than the unsubstituted sulfamoyl analog 4-methyl-3-sulfamoylbenzoic acid (TPSA 105.8 Ų) . The TPSA difference arises from the additional methoxy oxygen (+9 Ų contribution) and the spatial arrangement of polar atoms, which modulates hydrogen-bonding capacity and desolvation penalty.

TPSA Polar surface area Permeability Physicochemical profiling

Absence of Documented High-Affinity Pharmacological Activity: Reducing Biological Bias in Chemical-Probe Programmes

No primary literature or curated database entry (PubChem, BindingDB, ChEMBL—queried 2026-05-04) reports a quantifiable IC₅₀, Ki, or Kd for 3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid against any specific enzyme, receptor, or ion channel. In contrast, the closely related benzyl analog 3-(benzylsulfamoyl)-4-methylbenzoic acid is a documented competitive inhibitor of the GABA-A receptor with Ki = 3.2 nM . Similarly, 4-methyl-3-sulfamoylbenzoic acid inhibits cytosolic phospholipase A₂α with micromolar potency .

Chemical probe Selectivity Target engagement Off-target screening

Differential Storage Requirements: Cold-Chain Logistics Versus Ambient-Stable Analogs

The target compound mandates sealed storage at 2–8 °C under dry conditions . The unsubstituted sulfamoyl analog 4-methyl-3-sulfamoylbenzoic acid is stable at room temperature with sealed, dry storage . This differential thermal lability suggests the 4-methoxyphenylsulfamoyl moiety introduces a degradation pathway (e.g., sulfonamide hydrolysis or oxidative demethylation) that is absent or slower in the simpler sulfamoyl scaffold, requiring procurement routes to accommodate refrigerated shipping and storage.

Stability Storage condition Logistics Procurement planning

Best Research & Industrial Application Scenarios for 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid (CAS 325721-47-9)


Carbohydrate Chemistry: Selective Modification of Complex Glycans and Oligosaccharide Synthesis

The compound is explicitly described as a water-soluble, stable reagent for the modification of complex carbohydrates, including the synthesis of oligosaccharides and monosaccharides . Its balanced LogP (2.47–2.50) and high TPSA (92.7 Ų) enable aqueous reaction conditions, while the distinct substitution pattern allows chemoselective installation of the sulfamoyl-benzoic acid moiety onto polyol substrates—an application not reported for the benzyl or unsubstituted sulfamoyl analogs. Procurement should consider the cold-chain requirement (2–8 °C) and confirm sulfamoyl-group integrity via ¹H NMR prior to use .

Medicinal Chemistry: De Novo Chemical-Probe Development on a Pharmacologically Silent Scaffold

Because the compound lacks documented high-affinity interactions with any biological target—unlike the benzyl analog (GABA-A Ki = 3.2 nM) or the unsubstituted sulfamoyl (cPLA₂α inhibitor) —it represents a low-bias starting point for fragment-based or diversity-oriented synthesis. Library enumeration around the carboxylic acid and sulfonamide positions can proceed without the confounding influence of pre-existing target engagement, and the intermediate LogP/TPSA profile supports cell-permeable probe candidates. Researchers should note the pharmacological silence is inferred from database absence, not from comprehensive screening, and orthogonal purity certification (≥95 % by HPLC) should be verified upon receipt .

Synthetic Methodology: Sulfonamide Reactivity and Scaffold-Diversification Platform

The free carboxylic acid (pKa ~4 ± 0.5 predicted) and the N–H of the sulfonamide provide two orthogonal handles for amide coupling, esterification, or N-functionalisation. The 4-methoxyphenyl group is electron-donating, modulating the sulfonamide N–H acidity and potentially directing regioselectivity in subsequent electrophilic aromatic substitution reactions. When selecting a building block for reaction-condition optimisation, users should weigh the compound's moderate LogP against the more lipophilic benzyl analog if aqueous work-up is preferred, and against the des-methyl analog if higher hydrophobicity is needed for phase-transfer catalysis.

Quote Request

Request a Quote for 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.